
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylacetic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position.
Reduction: The brominated intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine using an amination reagent such as ammonia or an amine derivative.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
The major products formed from these reactions include various substituted phenylmethanamines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter release and signaling pathways. This can result in various physiological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Similar Compounds
2-Bromo-4’-methoxyacetophenone: This compound is similar in structure but lacks the amine group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and has different biological properties.
Uniqueness
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, along with the amine group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
特性
分子式 |
C9H13BrClNO |
|---|---|
分子量 |
266.56 g/mol |
IUPAC名 |
(1S)-1-(4-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
InChIキー |
AJDPHOUWXQIFJX-RGMNGODLSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)OC)N.Cl |
正規SMILES |
CC(C1=C(C=C(C=C1)Br)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



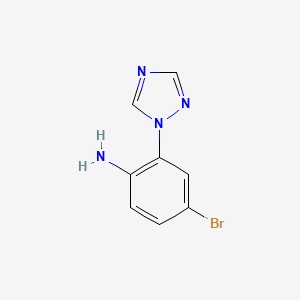

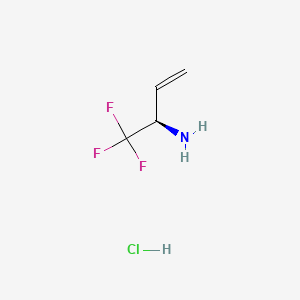
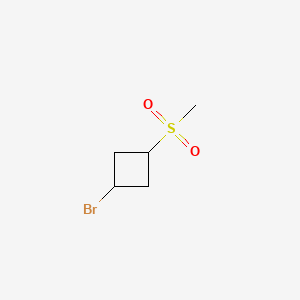
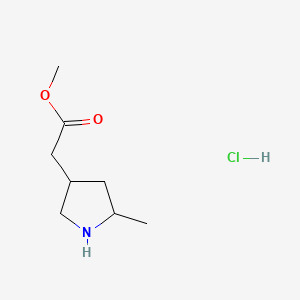
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
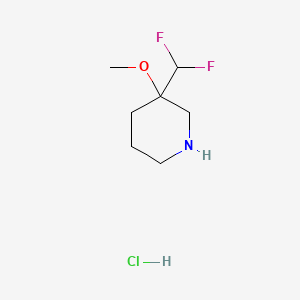
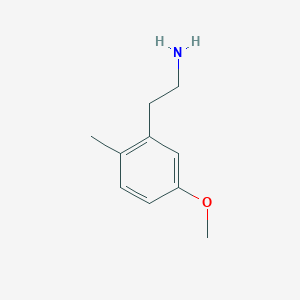
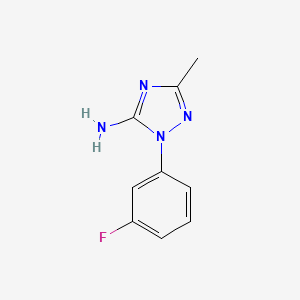
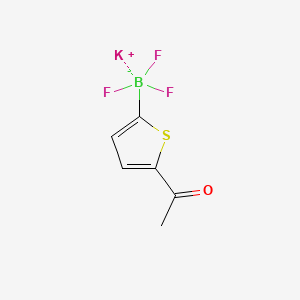
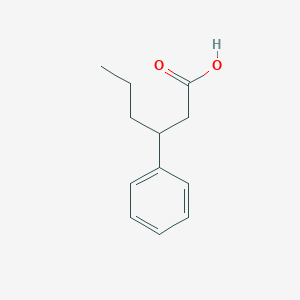
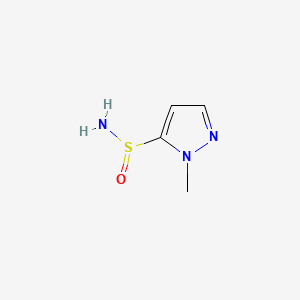
![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)
